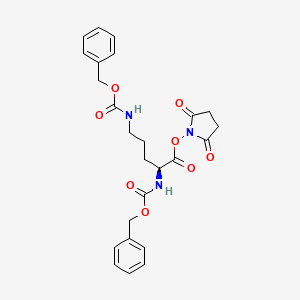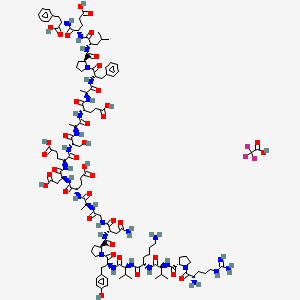
Z-Orn(Z)-osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Orn(Z)-osu, also known as N-α-(benzyloxycarbonyl)-L-ornithine N-hydroxysuccinimide ester, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group of ornithine helps in preventing unwanted side reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Orn(Z)-osu typically involves the following steps:
Protection of Ornithine: The α-amino group of L-ornithine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This results in the formation of N-α-(benzyloxycarbonyl)-L-ornithine.
Activation with N-Hydroxysuccinimide (NHS): The carboxyl group of the protected ornithine is then activated using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC). This leads to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-α-(benzyloxycarbonyl)-L-ornithine and N-hydroxysuccinimide.
Common Reagents and Conditions:
Nucleophiles: Amines are the most common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
Conditions: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
- The major product of the reaction between this compound and an amine is the corresponding amide, with N-hydroxysuccinimide as a by-product.
Chemistry:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides. Its ability to form stable amide bonds makes it a valuable reagent in solid-phase peptide synthesis (SPPS).
Biology:
Protein Engineering: In biological research, this compound is used to modify proteins by introducing ornithine residues at specific sites.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating peptide conjugates and prodrugs.
Industry:
Bioconjugation: this compound is employed in the bioconjugation of biomolecules, facilitating the attachment of peptides to various substrates for industrial applications.
Wirkmechanismus
The mechanism of action of Z-Orn(Z)-osu involves the formation of a reactive intermediate that facilitates the nucleophilic attack by amines. The NHS ester group is highly reactive towards nucleophiles, leading to the formation of stable amide bonds. The benzyloxycarbonyl protecting group ensures that the α-amino group of ornithine remains protected during the reaction, preventing side reactions and ensuring high specificity.
Vergleich Mit ähnlichen Verbindungen
Z-Gly-OSu (N-α-(benzyloxycarbonyl)-glycine N-hydroxysuccinimide ester): Similar to Z-Orn(Z)-osu, this compound is used in peptide synthesis but with glycine instead of ornithine.
Z-Ala-OSu (N-α-(benzyloxycarbonyl)-alanine N-hydroxysuccinimide ester): Another similar compound used in peptide synthesis, with alanine as the amino acid.
Uniqueness:
Side Chain Reactivity: The presence of the ornithine side chain in this compound provides additional sites for modification, making it more versatile compared to simpler amino acid derivatives like Z-Gly-OSu and Z-Ala-OSu.
Stability: The benzyloxycarbonyl protecting group in this compound offers enhanced stability, making it suitable for use in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O8/c29-21-13-14-22(30)28(21)36-23(31)20(27-25(33)35-17-19-10-5-2-6-11-19)12-7-15-26-24(32)34-16-18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,26,32)(H,27,33)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBMJCWSOQENR-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704852 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90970-61-9 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)

![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)


![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)
